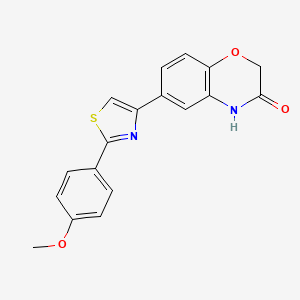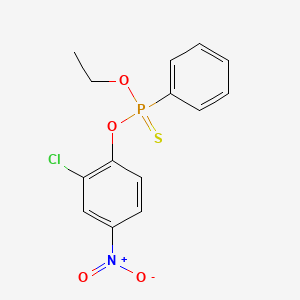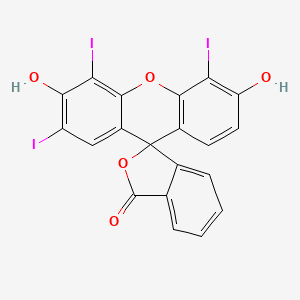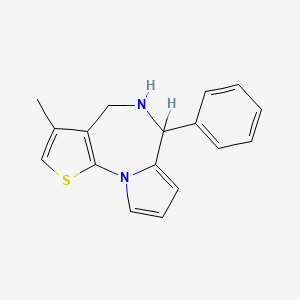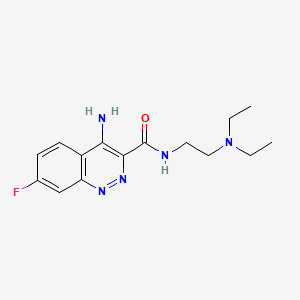
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- is a synthetic organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a fluorine atom, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzenes.
Introduction of Functional Groups: The amino group, diethylaminoethyl group, and fluorine atom can be introduced through various substitution reactions, using reagents like amines, alkyl halides, and fluorinating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.
Reduction: Reduction of the nitro group back to an amino group using reducing agents.
Substitution: Halogenation, alkylation, or acylation reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, fluorinating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. Detailed studies would be required to elucidate its exact mechanism.
相似化合物的比较
Similar Compounds
Cinnoline Derivatives: Compounds with similar cinnoline cores but different substituents.
Fluorinated Amines: Compounds with similar amino and fluorine groups but different core structures.
Uniqueness
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
187231-52-3 |
|---|---|
分子式 |
C15H20FN5O |
分子量 |
305.35 g/mol |
IUPAC 名称 |
4-amino-N-[2-(diethylamino)ethyl]-7-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C15H20FN5O/c1-3-21(4-2)8-7-18-15(22)14-13(17)11-6-5-10(16)9-12(11)19-20-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,19)(H,18,22) |
InChI 键 |
BVVSJPSPGFUSHJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(C2=C(C=C(C=C2)F)N=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


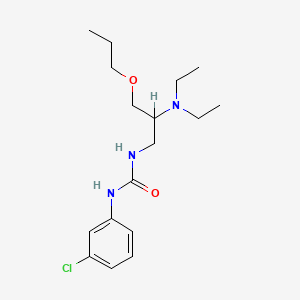

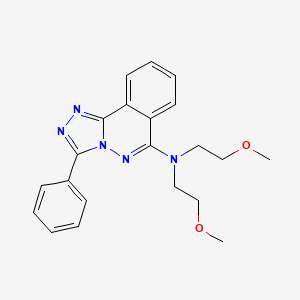
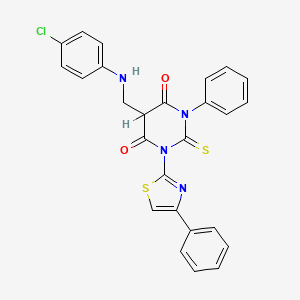
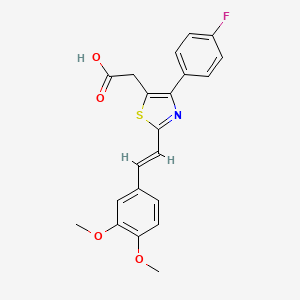
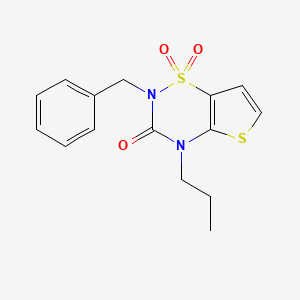
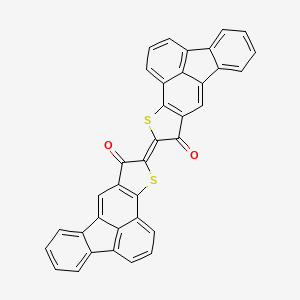
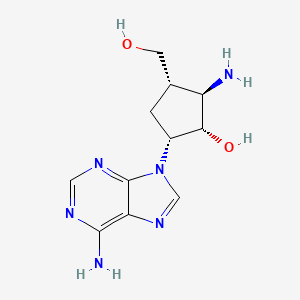
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
